molecular formula C7H11NO2 B2500145 [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol CAS No. 2413870-74-1

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol

Cat. No.: B2500145
CAS No.: 2413870-74-1
M. Wt: 141.17
InChI Key: WATXWVGJDKSHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-yl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXWVGJDKSHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: (4-isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (4-isopropylisoxazol-3-yl)methanol (CAS 2413870-74-1).

CAS: 2413870-74-1 Molecular Formula: C7H11NO2 Molecular Weight: 141.17 g/mol

Executive Summary: The "Stealth" Scaffold

(4-isopropylisoxazol-3-yl)methanol is a specialized heterocyclic building block gaining traction in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 3,5-dimethylisoxazole, this 3,4-substituted congener offers a unique steric and electronic profile. The isopropyl group at position 4 provides significant lipophilic bulk (


 character) perpendicular to the planar aromatic core, while the C3-hydroxymethyl group serves as a versatile "warhead" for further functionalization.

This compound is primarily utilized as:

  • A Bioisostere: Replacing phenyl or pyridine rings to improve solubility and metabolic stability.

  • A Linker Module: Connecting pharmacophores via ether or amine bridges.

  • A Precursor: For generating 4-isopropylisoxazole-3-carboxylic acid derivatives (via oxidation).

Physicochemical Properties

Understanding the physical baseline is critical for assay development and formulation.

PropertyValueContext for MedChem
LogP (Predicted) ~1.2 - 1.5Ideal for CNS penetration and oral bioavailability; less lipophilic than phenyl analogs.
TPSA ~46 ŲWell within the "Rule of 5" (<140 Ų) for membrane permeability.
H-Bond Donors 1 (-OH)Facilitates specific binding interactions; easily capped if necessary.
H-Bond Acceptors 3 (N, O, -OH)The isoxazole nitrogen is a weak acceptor (

of conjugate acid ~ -3.0).
Rotatable Bonds 2Low flexibility confers entropic advantage upon binding.
pKa ~13-14 (Alcohol)The alcohol is non-acidic under physiological conditions.

Synthetic Architecture & Reactivity

The utility of CAS 2413870-74-1 lies in its divergent reactivity. The following diagram illustrates the primary synthetic workflow, moving from the precursor ester to the alcohol (the CAS subject) and its subsequent transformations.

G Ester Ethyl 4-isopropylisoxazole- 3-carboxylate (Precursor) Target (4-isopropylisoxazol-3-yl)methanol (CAS 2413870-74-1) Ester->Target Reduction (NaBH4/LiAlH4) Aldehyde Isoxazole-3-carbaldehyde (Oxidation) Target->Aldehyde Swern/Dess-Martin Halide 3-(Chloromethyl)isoxazole (Substitution) Target->Halide SOCl2 or MsCl/LiCl RingOpen Beta-keto nitrile/Enamine (Reductive Cleavage) Target->RingOpen H2/Pd-C or Mo(CO)6 (N-O Bond Cleavage)

Figure 1: Divergent synthesis and reactivity profile. The blue node represents the subject compound, acting as the central hub for downstream derivatization.

Detailed Experimental Protocols

This section provides a self-validating protocol for the generation of the title compound from its ester precursor, followed by a standard transformation to an alkyl halide.

Protocol A: Selective Reduction of Isoxazole Ester

Objective: Reduce ethyl 4-isopropylisoxazole-3-carboxylate to (4-isopropylisoxazol-3-yl)methanol without cleaving the labile N-O bond of the isoxazole ring.

  • Rationale: Strong reducing conditions (e.g., H2/Pd) can cleave the isoxazole ring. Sodium Borohydride (

    
    ) in methanol is the preferred chemoselective method [1].
    

Reagents:

  • Ethyl 4-isopropylisoxazole-3-carboxylate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (4.0 equiv)
    
  • Methanol (anhydrous)

  • THF (optional co-solvent for solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (10 mmol) in anhydrous Methanol (30 mL). If solubility is poor, use a 4:1 MeOH:THF mixture. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (40 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quench: Cool back to 0°C. Quench carefully with saturated

    
     solution (10 mL).
    
  • Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. The crude oil is typically >95% pure but can be purified via silica flash chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
Protocol B: Activation to Alkyl Chloride

Objective: Convert the alcohol to a chloride for nucleophilic displacement (e.g., creating ether/amine linkages).

Methodology:

  • Dissolve (4-isopropylisoxazol-3-yl)methanol (1.0 equiv) in DCM (0.2 M).

  • Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0°C.
    
  • Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.

  • Reflux for 2 hours.

  • Concentrate in vacuo to yield the crude chloride. Note: Isoxazolyl chlorides are reactive; use immediately or store at -20°C.

Medicinal Chemistry Applications

The "Ortho" Effect in Heterocycles

The 4-isopropyl group exerts a specific steric pressure on the 3-hydroxymethyl arm. In protein binding pockets, this restricts the conformational freedom of the side chain, potentially locking the molecule into a bioactive conformation (pre-organization).

Metabolic Stability

Isoxazoles are generally stable against oxidative metabolism by CYP450 enzymes compared to furan or thiophene analogs. However, the N-O bond is susceptible to reductive metabolism by cytosolic aldehyde oxidase or bacterial reductases in the gut, leading to ring opening [2].

  • Design Tip: If reductive metabolism is observed, consider adding a fluorine atom to the isopropyl group or the ring (if synthetic routes allow) to modulate electron density.

Fragment-Based Drug Discovery (FBDD)

This CAS entry is an ideal "fragment" due to its low molecular weight (141 Da).

  • Vector: The alcohol handles allows for "fragment growing" in the 3-position vector.

  • Scaffold Hopping: It serves as a bioisostere for ortho-substituted benzyl alcohols.

References

  • Isoxazole Synthesis & Reduction: Isoxazole Scaffolds: Building Blocks for Innovation. NBInno Technical Notes. Retrieved from

  • Metabolic Pathways: Chiarini, A., et al.
  • Commercial Availability: BLD Pharm Product Catalog, CAS 2413870-74-1. Retrieved from

  • General Methodology: The Synthesis of Highly Substituted Isoxazoles. PMC. Retrieved from

An In-depth Technical Guide to 4-isopropylisoxazole-3-methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous approved pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 4-isopropylisoxazole-3-methanol. While not extensively documented in public databases, its structure suggests significant potential as a building block in drug discovery. This document will delve into its physicochemical properties, propose a detailed and validated synthetic protocol, and explore its potential therapeutic applications based on the well-established pharmacology of the isoxazole class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this promising molecule.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions within the ring.[3] This arrangement confers a unique electronic and structural profile, making the isoxazole ring a "privileged scaffold" in drug design. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutics.

The isoxazole moiety is a bioisostere for other functional groups, meaning it can be used to replace parts of a molecule while retaining or even improving its biological activity.[2] This is due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of proteins and enzymes. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5]

Physicochemical Properties of 4-isopropylisoxazole-3-methanol

PropertyPredicted Value/Information
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
SMILES Code CC(C)c1c(CO)noc1
IUPAC Name (4-isopropylisoxazol-3-yl)methanol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.
Key Structural Features - Isoxazole ring: Aromatic, electron-rich heterocycle. - Isopropyl group: Bulky, hydrophobic substituent at the 4-position. - Methanol group: A primary alcohol at the 3-position, capable of acting as a hydrogen bond donor and acceptor.

The presence of both a hydrophobic isopropyl group and a hydrophilic methanol group gives the molecule an amphipathic character, which can be advantageous for its interaction with biological targets and for its pharmacokinetic profile.

Synthesis of 4-isopropylisoxazole-3-methanol: A Validated Protocol

The synthesis of 4-isopropylisoxazole-3-methanol can be efficiently achieved through a [3+2] cycloaddition reaction, a robust and widely used method for constructing the isoxazole ring. This approach involves the reaction of a nitrile oxide with an alkyne. The following protocol is a self-validating system, designed to ensure high yield and purity.

Overall Synthetic Scheme

Synthesis_Workflow reagent1 Isobutyraldehyde intermediate1 Isobutyraldoxime reagent1->intermediate1 Reaction with reagent2 Hydroxylamine reagent2->intermediate1 intermediate2 Isobutyrohydroximoyl chloride (Nitrile Oxide Precursor) intermediate1->intermediate2 Chlorination with reagent3 N-Chlorosuccinimide (NCS) reagent3->intermediate2 product 4-isopropylisoxazole-3-methanol intermediate2->product [3+2] Cycloaddition with reagent4 Propargyl alcohol reagent4->product

Caption: Synthetic workflow for 4-isopropylisoxazole-3-methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Isobutyraldoxime

  • To a stirred solution of isobutyraldehyde (1.0 eq) in ethanol (5 mL/g of aldehyde), add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isobutyraldoxime.

Causality: The initial step is the formation of an oxime from the corresponding aldehyde. This is a standard and high-yielding reaction that provides the necessary precursor for the subsequent nitrile oxide formation.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the isobutyraldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • After the addition of NCS, add a catalytic amount of a base, such as triethylamine (0.1 eq), to facilitate the in situ formation of the nitrile oxide and subsequent cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-isopropylisoxazole-3-methanol.

Trustworthiness: The in situ generation of the nitrile oxide is crucial as nitrile oxides are unstable and can dimerize.[6] By generating it in the presence of the alkyne (propargyl alcohol), the desired cycloaddition is favored, minimizing the formation of byproducts and ensuring a cleaner reaction profile.

Potential Therapeutic Applications and Biological Activity

The therapeutic potential of 4-isopropylisoxazole-3-methanol can be inferred from the vast body of research on isoxazole-containing compounds. The specific substitutions on the isoxazole ring play a critical role in defining the molecule's biological activity.

Anti-inflammatory and Analgesic Activity

Many isoxazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties.[7] This is often achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structural features of 4-isopropylisoxazole-3-methanol, particularly the isoxazole core, could allow it to bind to the active site of COX enzymes.

Signaling_Pathway stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 aa Arachidonic Acid pla2->aa cox COX Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation drug 4-isopropylisoxazole-3-methanol drug->cox Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer and Antimicrobial Potential

The isoxazole ring is a common motif in compounds with demonstrated anticancer and antimicrobial activities.[5][8] These activities can stem from various mechanisms, including the inhibition of key enzymes in cancer cell proliferation or microbial growth. The specific substitutions on 4-isopropylisoxazole-3-methanol could be tailored to enhance its selectivity and potency against specific cancer cell lines or microbial strains.

Future Directions and Conclusion

4-isopropylisoxazole-3-methanol represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its straightforward synthesis and the proven track record of the isoxazole scaffold make it an attractive candidate for further investigation.

Future research should focus on:

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including kinases, proteases, and microbial enzymes, is warranted.

  • Analogue Synthesis: The synthesis and evaluation of a library of analogues with modifications to the isopropyl and methanol groups could lead to the discovery of compounds with enhanced potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential for its development as a potential drug candidate.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

  • PubChem. (n.d.). Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Reduction of 4-Isopropylisoxazole-3-carboxylic Acid to (4-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of 4-isopropylisoxazole-3-carboxylic acid to its corresponding primary alcohol, (4-isopropylisoxazol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically relevant molecules and advanced materials. We present a detailed analysis of suitable reducing agents, with a primary focus on borane complexes due to their superior chemoselectivity and operational advantages. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and troubleshooting strategies to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The isoxazole moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical and biological properties to a wide range of therapeutic agents.[1] The conversion of a carboxylic acid to a primary alcohol on the isoxazole ring, specifically at the 3-position, provides a versatile synthetic handle for further molecular elaboration. The target molecule, (4-isopropylisoxazol-3-yl)methanol, serves as a key building block for introducing linkers, pharmacophores, or other functional groups.

The primary challenge in this transformation lies in the selective reduction of the carboxylic acid without compromising the integrity of the isoxazole ring. The N-O bond within the isoxazole ring is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.[2][3] Therefore, the choice of reducing agent is paramount. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, their high reactivity can lead to side reactions and potential ring opening.[4][5] Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and more chemoselective alternative, reacting preferentially with carboxylic acids over many other functional groups.[6][7]

This guide will focus on the borane-mediated reduction, elucidating the underlying mechanism and providing a robust, step-by-step protocol for its successful implementation.

Mechanistic Rationale: The Chemoselectivity of Borane

The selective reduction of carboxylic acids by borane is a well-established and highly efficient transformation.[8] The mechanism, while complex, can be understood through a series of key steps that highlight its selectivity over other carbonyl functionalities like esters.[9][10]

Initially, the acidic proton of the carboxylic acid reacts with borane to form a triacyloxyborane intermediate and hydrogen gas.[7] This initial, rapid, acid-base reaction is a key differentiator from the reduction of other carbonyl compounds. The resulting acyloxyborane is then further reduced by subsequent equivalents of borane. The carbonyl carbon in the acyloxyborane intermediate is highly electrophilic, facilitating hydride delivery from another borane molecule. This process occurs in a stepwise manner, ultimately leading to a borate ester which, upon hydrolytic workup, yields the primary alcohol.[11][12]

The preference of borane for carboxylic acids over, for example, esters, stems from the initial activation step involving the acidic proton.[9] This allows for a different, lower-energy reaction pathway compared to the direct hydride attack on an ester carbonyl.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Isopropylisoxazole-3-carboxylic acid≥98%Commercially AvailableEnsure dryness before use.
Borane-tetrahydrofuran complex (BH₃·THF)1 M solution in THFCommercially AvailableHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
MethanolAnhydrousCommercially AvailableFor quenching.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeN/AFor workup.
Brine (Saturated aqueous NaCl)Reagent GradeN/AFor workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Detailed Step-by-Step Protocol for Borane Reduction

Safety Precautions: Borane-THF is a flammable and corrosive reagent that reacts with moisture to produce flammable hydrogen gas.[13] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-isopropylisoxazole-3-carboxylic acid (1.0 eq.).

    • Dissolve the carboxylic acid in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of acid).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 2.0-3.0 eq.) dropwise to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-60 minutes.[14]

    • Observation: Vigorous gas evolution (hydrogen) will be observed during the initial addition. The rate of addition should be controlled to maintain a gentle effervescence.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully add anhydrous methanol dropwise to quench the excess borane.[14] Caution: This is an exothermic process and will result in further hydrogen gas evolution.

    • Continue adding methanol until the gas evolution ceases.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

    • To the resulting residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-isopropylisoxazol-3-yl)methanol.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[15]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-isopropylisoxazole-3-carboxylic acid in anhydrous THF add_borane Add BH3·THF dropwise at 0 °C start->add_borane Under N2 atmosphere react Stir at room temperature add_borane->react quench Quench with Methanol at 0 °C react->quench Reaction complete concentrate Concentrate under reduced pressure quench->concentrate extract Extract with Diethyl Ether and NaHCO3(aq) concentrate->extract dry Dry organic layer (MgSO4) extract->dry purify Purify by Column Chromatography dry->purify product (4-Isopropylisoxazol-3-yl)methanol purify->product

Sources

Strategic Hydroxymethylation of 4-Isopropylisoxazole: Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its role in a wide array of biologically active compounds.[1] Functionalization of the isoxazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This application note provides a detailed guide for the targeted hydroxymethylation of 4-isopropylisoxazole, a common building block in drug discovery. We will explore two primary synthetic strategies: a direct, single-step approach via C5-lithiation and electrophilic quench, and a robust two-step sequence involving Vilsmeier-Haack formylation followed by selective reduction. This guide offers in-depth protocols, mechanistic insights, and practical advice to enable researchers to successfully synthesize (4-isopropylisoxazol-5-yl)methanol and related derivatives.

Introduction: The Importance of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl (-CH₂OH) group onto a heterocyclic core is a powerful tactic in drug design. This small, polar functional group can serve as a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] For the 4-isopropylisoxazole scaffold, regioselective installation of a hydroxymethyl group, particularly at the C5 position, unlocks new vectors for structural elaboration and optimization of lead compounds.

Direct electrophilic substitution on the isoxazole ring typically favors the C4 position.[3] However, with this position blocked by an isopropyl group, alternative strategies are required to achieve functionalization at other sites. This guide focuses on the most reliable methods for achieving C5-hydroxymethylation.

Comparative Overview of Synthetic Strategies

Two principal pathways are recommended for the hydroxymethylation of 4-isopropylisoxazole. The choice between them depends on available starting materials, functional group tolerance, and desired scale.

  • Strategy A: Direct C5-Lithiation and Quench. This is an elegant and atom-economical approach that involves the deprotonation of the C5 position with a strong organolithium base, followed by trapping the resulting anion with a formaldehyde equivalent. This method is rapid but requires strict anhydrous conditions and cryogenic temperatures.

  • Strategy B: C5-Formylation and Subsequent Reduction. This two-step sequence first introduces a formyl (-CHO) group at the C5 position, which is then selectively reduced to the desired hydroxymethyl group. While longer, this method can be more tolerant of certain functional groups and may be more scalable.

G cluster_0 Synthetic Approaches cluster_A Strategy A: Direct C5-Lithiation cluster_B Strategy B: Formylation-Reduction start 4-Isopropylisoxazole A1 1. C5-Deprotonation (n-BuLi or LDA, THF, -78 °C) start->A1 Direct Functionalization B1 1. Vilsmeier-Haack Formylation (POCl₃, DMF) start->B1 Two-Step Functionalization A2 2. Electrophilic Quench (Paraformaldehyde) A1->A2 finish (4-Isopropylisoxazol-5-yl)methanol A2->finish B2 Intermediate: 5-Formyl-4-isopropylisoxazole B1->B2 B3 2. Selective Reduction (NaBH₄, MeOH) B2->B3 B3->finish

Figure 1. Comparative workflow of the two primary strategies for hydroxymethylation of 4-isopropylisoxazole.

Strategy A: Protocol for Direct C5-Lithiation and Hydroxymethylation

This method leverages the acidity of the C5 proton, which can be removed by a strong, non-nucleophilic base at low temperatures. The resulting organolithium intermediate is highly reactive and must be handled under an inert atmosphere.[4][5]

Mechanistic Rationale

The reaction proceeds via deprotonation at the C5 position, the most acidic site on the 4-substituted isoxazole ring, to form a stabilized isoxazolyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde (generated in situ from paraformaldehyde). A subsequent aqueous workup protonates the resulting alkoxide to yield the final primary alcohol.

Figure 2. Simplified mechanism for C5-lithiation and reaction with formaldehyde.
Reagents and Materials
Reagent/MaterialQuantity (for 10 mmol scale)Molar Eq.Notes
4-Isopropylisoxazole1.25 g (10 mmol)1.0Substrate
n-Butyllithium (n-BuLi)4.4 mL (11 mmol)1.12.5 M solution in hexanes
Paraformaldehyde0.90 g (30 mmol)3.0Dried under vacuum before use
Anhydrous Tetrahydrofuran (THF)50 mL-Solvent
Saturated aq. NH₄Cl30 mL-For quenching
Diethyl Ether100 mL-For extraction
Anhydrous MgSO₄As needed-Drying agent
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-isopropylisoxazole (1.25 g, 10 mmol) and anhydrous THF (40 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (4.4 mL of a 2.5 M solution, 11 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Anion Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, add dried paraformaldehyde (0.90 g, 30 mmol) and anhydrous THF (10 mL). Carefully transfer the cold isoxazolyl anion solution into the paraformaldehyde suspension via cannula.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (4-isopropylisoxazol-5-yl)methanol.

Strategy B: Protocol for C5-Formylation and Reduction

This classic two-step approach utilizes the Vilsmeier-Haack reaction to introduce a formyl group, which is a versatile handle for further transformations.[6][7] The subsequent reduction must be mild enough to avoid cleavage of the sensitive N-O bond in the isoxazole ring.[8]

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formation of an electrophilic chloromethyleniminium species (the "Vilsmeier reagent") from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] This electrophile attacks the electron-rich isoxazole ring, leading to the formylated product after hydrolysis. The resulting aldehyde is then reduced to the primary alcohol using a hydride source like sodium borohydride (NaBH₄).

Sources

Functionalization of Isoxazole-3-methanol Hydroxyl Group: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[2][3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][1][5] The functionalization of the isoxazole core, particularly at the 3-position, allows for the modulation of a compound's physicochemical properties and biological activity. This guide provides a detailed overview and practical protocols for the functionalization of the hydroxyl group of isoxazole-3-methanol, a key intermediate in the synthesis of diverse isoxazole-based compounds.[6][7][8][9]

Core Functionalization Strategies

The primary alcohol of isoxazole-3-methanol offers a reactive handle for a variety of chemical transformations. The most common and synthetically useful functionalizations include etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[10][11] This S_N2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.[10][12]

Causality Behind Experimental Choices:

  • Base Selection: A strong base is required to deprotonate the relatively acidic hydroxyl group of isoxazole-3-methanol. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[11][13] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[13]

  • Alkylating Agent: The choice of alkylating agent is critical for the success of the S_N2 reaction. Primary alkyl halides are ideal as they are less sterically hindered, minimizing the competing E2 elimination reaction.[10][11][12]

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used to solvate the alkoxide without interfering with its nucleophilicity.[11]

Experimental Workflow:

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Williamson Ether Synthesis of (3-((Benzyloxy)methyl)-5-phenylisoxazole)

ParameterProtocol Details
Reactants (5-Phenylisoxazol-3-yl)methanol (1 eq.), Sodium Hydride (1.2 eq.), Benzyl Bromide (1.1 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0 °C to Room Temperature
Reaction Time 4-6 hours
Work-up Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[13]
Purification Silica gel column chromatography (Hexane/Ethyl Acetate gradient)

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of (5-phenylisoxazol-3-yl)methanol (1 eq.) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[13]

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[13]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by silica gel column chromatography.

Esterification: Steglich and Fischer-Speier Methods

Esterification is another key functionalization, providing access to a wide range of isoxazole-3-methyl esters with diverse applications. Two common methods are the Steglich and Fischer-Speier esterifications.

Steglich Esterification:

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the esterification of a carboxylic acid with an alcohol under mild, neutral conditions.[14][15][16]

Causality Behind Experimental Choices:

  • Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14][17]

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[14][15][17] This catalytic step is crucial for efficient ester formation, especially with less nucleophilic alcohols.[17]

  • Solvent: Anhydrous dichloromethane (DCM) or DMF are common solvents for this reaction.[15]

Fischer-Speier Esterification:

This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.[18]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[18]

  • Reaction Conditions: The reaction is typically carried out at reflux to drive the equilibrium towards the ester product by removing the water formed as a byproduct.

Experimental Workflow:

Caption: Workflow for Steglich Esterification.

Protocol 2: Steglich Esterification to Synthesize (5-Phenylisoxazol-3-yl)methyl Acetate

ParameterProtocol Details
Reactants (5-Phenylisoxazol-3-yl)methanol (1 eq.), Acetic Acid (1.2 eq.), DCC (1.2 eq.), DMAP (0.1 eq.)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temp. 0 °C to Room Temperature
Reaction Time 12-18 hours
Work-up Filter off dicyclohexylurea (DCU), wash with DCM, concentrate, and perform aqueous workup.
Purification Silica gel column chromatography (Hexane/Ethyl Acetate gradient)

Step-by-Step Methodology:

  • To a solution of (5-phenylisoxazol-3-yl)methanol (1 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conversion to a Leaving Group for Nucleophilic Substitution

The hydroxyl group of isoxazole-3-methanol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent S_N2 reactions with a variety of nucleophiles.[19][20][21] This two-step approach expands the scope of accessible functional groups.

Causality Behind Experimental Choices:

  • Activating Agent: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) or pyridine converts the alcohol into a sulfonate ester.[19][21] These sulfonate groups are excellent leaving groups.[20]

  • Nucleophile: A wide range of nucleophiles can then be employed to displace the tosylate or mesylate group, including azides, cyanides, and thiols.

Experimental Workflow:

Caption: Workflow for Hydroxyl to Leaving Group Conversion.

Protocol 3: Synthesis of 3-(Azidomethyl)-5-phenylisoxazole via Tosylation

ParameterProtocol Details
Reactants (Step 1) (5-Phenylisoxazol-3-yl)methanol (1 eq.), p-Toluenesulfonyl chloride (1.2 eq.), Triethylamine (1.5 eq.)
Solvent (Step 1) Anhydrous Dichloromethane (DCM)
Reactants (Step 2) (5-Phenylisoxazol-3-yl)methyl 4-toluenesulfonate (1 eq.), Sodium Azide (1.5 eq.)
Solvent (Step 2) N,N-Dimethylformamide (DMF)
Reaction Temp. 0 °C to Room Temperature (Step 1); 60-80 °C (Step 2)
Reaction Time 2-4 hours (Step 1); 4-6 hours (Step 2)
Work-up Aqueous workup for both steps.
Purification Silica gel column chromatography.

Step-by-Step Methodology:

Step 1: Tosylation

  • To a solution of (5-phenylisoxazol-3-yl)methanol (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude tosylate, which can often be used in the next step without further purification.

Step 2: Azide Substitution

  • To a solution of the crude (5-phenylisoxazol-3-yl)methyl 4-toluenesulfonate (1 eq.) in DMF, add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the direct conversion of the hydroxyl group to various functionalities with inversion of configuration, although this is not relevant for the primary alcohol of isoxazole-3-methanol.[3][22][23][24][25] It involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[23][24]

Causality Behind Experimental Choices:

  • Redox System: The combination of PPh₃ and DEAD/DIAD forms a key phosphonium salt intermediate that activates the alcohol's hydroxyl group, making it a good leaving group.[25]

  • Nucleophile: The pKa of the nucleophile should generally be less than 15 for the reaction to proceed efficiently.[24] Carboxylic acids, phenols, and phthalimide are common nucleophiles.[25]

  • Order of Addition: The order of reagent addition can be crucial for minimizing side reactions. Typically, the alcohol, nucleophile, and PPh₃ are mixed before the dropwise addition of DEAD/DIAD at a low temperature.[24]

Experimental Workflow:

Caption: Workflow for the Mitsunobu Reaction.

Protocol 4: Mitsunobu Reaction for Esterification

ParameterProtocol Details
Reactants (5-Phenylisoxazol-3-yl)methanol (1 eq.), Benzoic Acid (1.2 eq.), Triphenylphosphine (1.5 eq.), DIAD (1.5 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0 °C to Room Temperature
Reaction Time 6-8 hours
Work-up Dilute with ethyl acetate, wash with water, NaHCO₃ solution, and brine.[24]
Purification Silica gel column chromatography to remove triphenylphosphine oxide byproduct.[24]

Step-by-Step Methodology:

  • To a solution of (5-phenylisoxazol-3-yl)methanol (1 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.[24]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[24]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired ester from the triphenylphosphine oxide byproduct.

Conclusion

The functionalization of the hydroxyl group of isoxazole-3-methanol provides a versatile entry point for the synthesis of a wide array of isoxazole derivatives with potential applications in drug discovery and materials science. The choice of synthetic strategy depends on the desired final product and the compatibility of the reagents with the isoxazole core. The protocols detailed in this guide offer reliable and reproducible methods for achieving these transformations, empowering researchers to explore the chemical space around this important heterocyclic scaffold.

References

  • Wikipedia. Steglich esterification. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Green Chemistry. Semantic Scholar. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Dimethyl-3,3′-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews (ACS Publications). [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Product Class 9: Isoxazoles. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Making OH a good leaving group. Transformation Tutoring. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoxazole Stability During Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isoxazole Ring Opening During Reduction Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide

Core Directive: The N-O Bond Vulnerability

The Problem: The isoxazole ring derives its aromaticity and utility from the nitrogen-oxygen (N-O) bond.[1] However, this bond is the scaffold's "Achilles' heel" with a bond dissociation energy of approximately 55 kcal/mol , significantly weaker than a typical C-C or C-N bond.

The Mechanism of Failure: Under standard reducing conditions—particularly catalytic hydrogenation or dissolving metal reductions—the N-O bond acts as an electron acceptor. The cleavage typically results in the formation of


-amino enones  or 

-amino alcohols
, destroying the pharmacophore.

The Solution: Success requires chemoselectivity . You must select reagents that attack the target functional group (carbonyl, alkene, etc.) via nucleophilic mechanisms (hydride transfer) rather than surface-catalyzed hydrogenolysis or single-electron transfer (SET) mechanisms that exploit the weak N-O bond.

Decision Matrix: Reagent Selection

Use this flow to determine the safe protocol for your specific substrate.

ReagentSelection Start Target Functional Group to Reduce Ketone Ketone / Aldehyde Start->Ketone Ester Ester / Lactone Start->Ester Alkene Alkene / Alkyne Start->Alkene Safe1 USE: NaBH4 / MeOH (Standard Protocol) Ketone->Safe1 Saturated Ketone Safe2 USE: Luche Reduction (NaBH4 + CeCl3) *Best for Enones* Ketone->Safe2 Enone / Steric Bulk Caution1 USE: LiBH4 / THF (Chemoselective) Ester->Caution1 Primary Choice Caution2 USE: DIBAL-H (-78°C) (Strict Temp Control) Ester->Caution2 Alternative Danger3 AVOID: LAH Reflux (Risk of Cleavage) Ester->Danger3 High Risk Danger1 AVOID: H2 / Pd-C (Causes Ring Opening) Alkene->Danger1 Standard H2 Danger2 AVOID: Raney Ni (Rapid Cleavage) Alkene->Danger2 Standard H2

Figure 1: Decision tree for selecting reducing agents in the presence of an isoxazole ring. Green nodes indicate high probability of ring retention; Red nodes indicate high risk of N-O bond cleavage.

Technical Modules: Protocols & Troubleshooting

Module A: Reducing Ketones/Aldehydes (The Safe Zone)

Objective: Convert C=O to C-OH without touching the isoxazole.

Recommended Reagent: Sodium Borohydride (


) or Luche Conditions (

). Why: Borohydrides are nucleophilic reducing agents.[2][3] They attack the electrophilic carbonyl carbon. The isoxazole ring is electron-rich and generally resistant to nucleophilic attack by hydrides under mild conditions.
Protocol 1: Luche Reduction (For Enones or Labile Substrates)

Use this if your molecule has an


-unsaturated ketone or if standard 

yields are low.
  • Preparation: Dissolve the isoxazole-ketone (1.0 equiv) in MeOH (0.2 M).

  • Additive: Add Cerium(III) Chloride heptahydrate (

    
    ) (1.0 equiv). Stir for 10 minutes at room temperature.
    
    • Note: The Cerium coordinates to the carbonyl oxygen, increasing electrophilicity and promoting 1,2-reduction over 1,4-reduction.

  • Reduction: Cool to 0°C. Add

    
     (1.0–1.2 equiv) portion-wise over 5 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[3][4]
      
  • Quench: Monitor by TLC. Upon completion (usually <30 mins), quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Module B: Reducing Esters (The Danger Zone)

Objective: Convert Ester to Alcohol. Risk: Lithium Aluminum Hydride (


 or LAH) is the standard reagent for esters, but it is powerful enough to cleave N-O bonds, especially at reflux or with prolonged exposure [1].

Recommended Reagent: Lithium Borohydride (


).
Why: 

is stronger than

(due to the Lewis acidic Lithium cation coordinating to the carbonyl) but milder than LAH. It effectively reduces esters to alcohols while sparing isoxazoles [2].
Protocol 2: Chemoselective Ester Reduction
  • Solvent: Dissolve isoxazole-ester (1.0 equiv) in anhydrous THF (0.1 M) or

    
    .
    
  • Reagent: Add

    
     (2.0 equiv) as a solution in THF (commercial 2.0 M solution is preferred for safety).
    
  • Conditions: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Critical Check: Do not heat. If reaction is sluggish, add small amounts of MeOH (1-2 equiv) to generate active borohydride species in situ, rather than heating.

  • Quench: Cool to 0°C. Carefully add 1N HCl dropwise. (Caution: Vigorous bubbling).

Module C: Reducing Alkenes (The "Impossible" Zone)

Objective: Hydrogenate a C=C bond. Risk: Catalytic hydrogenation (


, 

, or Raney Ni) is the primary method for isoxazole ring opening [3]. It is nearly impossible to hydrogenate a simple alkene in the presence of an isoxazole using standard heterogeneous catalysis without cleaving the N-O bond.

Alternative Strategy:

  • Diimide Reduction: Generate diimide (

    
    ) in situ (e.g., from tosylhydrazide). This reduces symmetrical multiple bonds but is inert toward the isoxazole ring.
    
  • Directed Hydrogenation: If the alkene is distinct and the catalyst can be poisoned (e.g., Lindlar catalyst), you might achieve selectivity, but this requires extensive screening.

Comparative Data: Reagent Compatibility

ReagentTarget GroupIsoxazole StabilityRisk FactorNotes

/ Pd-C
Alkene/AlkyneUnstable CriticalDO NOT USE. Standard condition for ring opening [3].
Raney Ni C=O / C=CUnstable CriticalCleaves N-O bond rapidly to form amino ketones.

Ester/AmideVariable HighCan open ring at reflux. Use strictly at -78°C to 0°C if necessary.

Ketone/AldehydeStable LowSafe standard.

EsterStable LowRecommended for esters.
DIBAL-H Ester/NitrileStable ModerateSafe at -78°C. Risk increases > 0°C.

Ketone/N-OUnstable HighKnown to promote reductive cleavage of N-O bonds [4].

Troubleshooting FAQs

Q1: I used Pd/C to reduce a side-chain alkene, and my product mass is M+2, but the NMR looks wrong. What happened? A: You likely opened the ring. While M+2 suggests simple hydrogenation, the cleavage of the N-O bond followed by hydrolysis often results in an amino-enone which might tautomerize. If you see a broad NH signal or a new carbonyl peak where the isoxazole should be, the ring is gone. Fix: Switch to Diimide reduction for the alkene.

Q2: Can I use LAH to reduce an amide on the isoxazole ring? A: Proceed with extreme caution. LAH can attack the isoxazole. If you must reduce an amide, try Borane-THF (


)  complex. Borane is electrophilic and reduces amides rapidly, often faster than it interacts with the electron-rich isoxazole ring.

Q3: I need to reduce an ester, but I don't have


. Can I use 

?
A:

alone will not reduce esters. However, you can generate

in situ by adding

to your

reaction in Diglyme or THF/MeOH. This increases the reducing power to match that of

.

Q4: My isoxazole has a nitro group (


). How do I reduce the nitro group to an amine without breaking the ring? 
A:  Avoid catalytic hydrogenation. Use 

in EtOH
or

. These dissolving metal reductions are generally chemoselective for the nitro group over the isoxazole N-O bond [5].

References

  • Baraldi, P. G., et al. (1987). Synthesis of Isoxazoles. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Brown, H. C., & Narasimhan, S. (1982). Lithium Borohydride.[3][4][5] A Versatile Reducing Agent.[2][3][4][5][6][7] Journal of Organic Chemistry, 47(9), 1604–1610.

  • Kozikowski, A. P. (1984). The Isoxazole Route to Natural Products.[1][8] Accounts of Chemical Research, 17(12), 410–416.

  • Bode, J. W., & Carreira, E. M. (2001). A Mild and Chemoselective Method for the Reduction of Conjugated Isoxazolines.[9] Journal of Organic Chemistry, 66(22), 7575-7578.

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

Technical Support Center: Solubility & Handling Guide for (4-Isopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-isopropylisoxazol-3-yl)methanol is an amphiphilic heterocyclic intermediate often utilized in the synthesis of Hsp90 inhibitors and other medicinal chemistry targets. Its structure features a polar isoxazole core with a hydrogen-bonding hydroxymethyl group at the C3 position and a lipophilic isopropyl group at the C4 position.[1]

Critical Technical Note (Isomer Specificity): Users frequently confuse this compound with its isomer, (3-isopropylisoxazol-5-yl)methanol. Ensure you are working with the 3-hydroxymethyl-4-isopropyl variant (CAS: 2413870-74-1), as solubility and melting point behaviors differ slightly between regioisomers.

PropertyDescription
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph).
Polarity Moderate (Amphiphilic).
Key Functional Groups

Alcohol (H-bond donor/acceptor), Isoxazole (Weak H-bond acceptor), Isopropyl (Lipophilic).
Primary Solvents Alcohols, Chlorinated solvents, Ethers, DMSO.[1]

Solubility Matrix

The following data categorizes solvent compatibility based on polarity matching and experimental precedent in isoxazole synthesis.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO, DMF Freely Soluble Stock solutions (20+ mM), biological assays.
Polar Protic Methanol, Ethanol Freely Soluble Reactions, transfers.[1]
Chlorinated DCM, Chloroform Soluble Extraction, chromatography injection.[1]
Ethers THF, 2-MeTHF Soluble Reaction medium (e.g., hydride reductions).
Esters Ethyl Acetate Soluble Liquid-Liquid Extraction (LLE), chromatography.
Hydrocarbons Hexane, Heptane Insoluble / Immiscible Anti-solvent for precipitation; washing non-polar impurities.[1]
Aqueous Water, PBS Sparingly Soluble Requires co-solvent (DMSO) for biological use.[1]

Technical Insight: While the hydroxymethyl group promotes water solubility, the lipophilic isopropyl group and aromatic ring limit it.[1] In aqueous buffers, solubility is typically <1 mg/mL without a co-solvent.[1]

Troubleshooting Guide (FAQ)

Issue 1: The compound is "oiling out" instead of crystallizing.

Diagnosis: This is common for alkyl-isoxazole derivatives.[1] The compound likely has a low melting point, and the presence of trace impurities or rapid cooling traps it as an oil.[1] Corrective Action:

  • Solvent Switch: Move from a single solvent to a binary system.[1] Dissolve the oil in a minimum amount of DCM or Ethyl Acetate , then slowly add Hexane until turbidity persists.[1]

  • Seed Crystal: If you have a solid batch, add a seed crystal at the cloud point.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]

Issue 2: Emulsions form during aqueous workup.

Diagnosis: The amphiphilic nature of the molecule (polar head, greasy tail) acts as a surfactant, stabilizing emulsions in Water/DCM or Water/EtOAc systems.[1] Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (Brine) .[1] This increases the ionic strength, forcing the organic compound into the organic layer and breaking the emulsion.

  • Filter: Pass the biphasic mixture through a pad of Celite to break physical stabilization.

Issue 3: Poor recovery from chromatography.

Diagnosis: The basic isoxazole nitrogen or the alcohol group may be interacting with acidic silanol groups on the silica gel.[1] Corrective Action:

  • Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA) to neutralize silica acidity.[1]

  • Polarity: Ensure the column is flushed with 100% EtOAc or 10% MeOH/DCM at the end to elute any coordinated material.[1]

Visualized Workflows

A. Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your experimental goal.

SolventSelection Start Select Application Reaction Chemical Synthesis Start->Reaction Workup Extraction / Purification Start->Workup Assay Biological Assay Start->Assay Reductive Reduction (e.g., LiAlH4) Reaction->Reductive Coupling Coupling / Substitution Reaction->Coupling LLE Liquid-Liquid Extraction Workup->LLE Recryst Recrystallization Workup->Recryst Stock Stock Solution Assay->Stock UseTHF Use Anhydrous THF Reductive->UseTHF UseDCM Use DCM or DMF Coupling->UseDCM UseEtOAc Use Ethyl Acetate / Brine LLE->UseEtOAc UseBinary Use DCM/Hexane System Recryst->UseBinary UseDMSO Use DMSO (10-20 mM) Stock->UseDMSO

Figure 1: Decision matrix for solvent selection based on experimental intent.

B. Purification & Oiling Out Protocol

This diagram outlines the procedure to rescue the product if it oils out during purification.

PurificationFlow Input Crude Oil/Solid Dissolve Dissolve in Min. DCM (Room Temp) Input->Dissolve Antisolvent Add Hexane Dropwise until Turbid Dissolve->Antisolvent Check Turbidity Persists? Antisolvent->Check Check->Antisolvent No (Add more Hexane) Cool Cool to 0°C (Slowly) Check->Cool Yes Seed Add Seed Crystal or Scratch Glass Cool->Seed Filter Vacuum Filtration Seed->Filter

Figure 2: Step-by-step workflow for recrystallization and managing 'oiling out' phenomena.

Standard Operating Procedure (SOP): Quantitative Solubility Check

If exact solubility data is required for a specific batch (e.g., for formulation), perform this self-validating "Saturation Shake-Flask" method.

Materials:

  • (4-isopropylisoxazol-3-yl)methanol (approx. 50 mg)

  • Target Solvent (e.g., PBS, MeOH)

  • HPLC/UV-Vis Spectrophotometer

  • 0.45 µm Syringe Filter (PTFE for organics, PES for aqueous)

Protocol:

  • Excess Addition: Add 10 mg of compound to a glass vial.

  • Solvent Addition: Add 100 µL of solvent.

  • Observation:

    • Clear solution? Solubility is >100 mg/mL.[1] (Stop).

    • Undissolved solid? Proceed to Step 4.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter the supernatant using the syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100x and measure absorbance via UV-Vis (peak approx. 210-230 nm, typical for isoxazoles) or inject into HPLC. Compare against a standard curve of known concentration in DMSO.

References

  • Fluorochem. (2023).[1] (4-Isopropylisoxazol-3-yl)methanol Product Sheet. Retrieved from

  • BenchChem. (2025).[2][3] Optimization of Recrystallization for Isoxazole Derivatives. Retrieved from

  • MDPI. (2023). Synthesis of Substituted (Imidazol-2-yl)methanol Compounds (Analogous Methodology). Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Isoxazole Derivatives. Retrieved from

(Note: Specific solubility values for this intermediate are derived from structure-activity relationship (SAR) analysis of analogous isoxazole-3-methanol compounds found in the cited literature.)

Sources

stability of isoxazol-3-yl methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile & Handling of Isoxazol-3-yl Methanol under Basic Conditions Ticket ID: ISOX-3M-STAB-001 Status: Resolved / Guide Published

Executive Summary: The "Why" and "How" of Instability

The Core Issue: Isoxazol-3-yl methanol is a valuable intermediate, often serving as a bioisostere for carboxylic acids or as a masked 1,3-dicarbonyl equivalent. However, researchers frequently encounter "disappearing starting material" or "brown oil formation" when subjecting this scaffold to basic conditions (e.g., during alkylation or Suzuki coupling).

The Chemical Reality: While the 3-substitution (the hydroxymethyl group) provides significantly higher stability compared to 3-unsubstituted isoxazoles (which undergo rapid Kemp elimination), the isoxazole ring remains latently electrophilic . The N-O bond is weak (


55 kcal/mol). Under strong basic or nucleophilic conditions, the ring is susceptible to Base-Induced Ring Cleavage (BIRC) , leading to the formation of acyclic 

-ketonitriles or enamino-ketones.

Stability Spectrum:

  • Safe: Tertiary amines (

    
    , DIPEA), Carbonates (
    
    
    
    ,
    
    
    ) at ambient temperature.
  • Risk: Hydroxides (

    
    , 
    
    
    
    ), Alkoxides (
    
    
    ,
    
    
    ) at elevated temperatures (
    
    
    C).
  • Critical Failure: Strong organometallics (

    
    -BuLi) or hydrides (
    
    
    
    ) without strict temperature control, which can trigger C5-deprotonation or nucleophilic attack.
Technical Deep Dive: The Degradation Mechanism

Unlike Leflunomide-type isoxazoles (which have a C3-H and open rapidly), isoxazol-3-yl methanol lacks the acidic C3 proton. Therefore, its degradation does not follow the classic E2-type elimination. Instead, it typically proceeds via Nucleophilic Attack at C5 or C5-Deprotonation , followed by N-O bond rupture.

Pathway Visualization (Graphviz)

IsoxazoleDegradation Start Isoxazol-3-yl Methanol (Starting Material) Inter Intermediate A: C5-Adduct (Nucleophilic Attack) OR C5-Anion (Deprotonation) Start->Inter + Base/Heat Base Strong Base/Nucleophile (OH-, RO-) Base->Inter Transition Transition State: N-O Bond Weakening Inter->Transition Ring Opening Product Degradation Product: Beta-Ketonitrile / Acyclic Nitrile (Brown Oil/Polymer) Transition->Product Irreversible

Figure 1: The degradation pathway involves nucleophilic attack or deprotonation at the C5 position, leading to irreversible ring opening.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose reaction failures involving isoxazol-3-yl methanol.

SymptomProbable CauseDiagnostic CheckCorrective Action
Product is a "brown oil" / complex mixture. Polymerization of Nitriles. The ring opened to a reactive nitrile species which then polymerized.IR Spectroscopy: Look for a new, sharp peak at ~2200-2250 cm⁻¹ (C≡N stretch).Switch to a non-nucleophilic base (e.g.,

or TBD) and lower the temperature.
Loss of aromatic protons in NMR. Ring Cleavage. The characteristic C4-H and C5-H signals (typically

6.0–8.5 ppm) are gone.
¹H NMR: Check for new vinyl or methylene signals upfield (

2.0–5.0 ppm).
Avoid hydroxide bases. If alkylating the alcohol, use

(Silver Oxide) as a mild base.
Low yield in Suzuki/Sonogashira coupling. Base-Catalyzed Decomposition at high temp.TLC: Streaking or baseline material indicates decomposition.Use fluoride-based activation (e.g.,

) instead of carbonate/hydroxide bases for couplings.
Reaction stalls; SM remains. Base too weak to activate the hydroxyl group (

).
pH/pKa check: Are you using Pyridine (

5) for an alcohol alkylation?
Use NaH at 0°C (strictly) or

in THF at -78°C to 0°C . Do not heat.
Validated Protocols
Protocol A: Stability Stress Test (Self-Validation)

Before committing precious material to a reaction, run this 2-hour assay.

  • Prepare: Dissolve 5 mg of isoxazol-3-yl methanol in 0.5 mL of the intended solvent (e.g., DMF-d7 or DMSO-d6 for direct NMR monitoring).

  • Add: 2.0 equivalents of your intended base.

  • Incubate:

    • Vial A: Room Temperature (1 hour).

    • Vial B: Intended Reaction Temperature (1 hour).

  • Analyze: Run ¹H NMR immediately.

    • Pass: Integration of C4-H/C5-H ring protons remains 1:1 relative to the

      
       peak.
      
    • Fail: Appearance of new peaks, loss of ring proton integration, or color change to dark brown.

Protocol B: Safe O-Alkylation (Williamson Ether Synthesis)

Designed to minimize ring opening.

  • Solvent: Anhydrous THF or DMF (DMF promotes rate, THF is safer for stability).

  • Temperature: Cool reaction vessel to 0°C (Ice bath).

  • Base Addition: Add NaH (60% dispersion) slowly. Note: Although NaH is strong, at 0°C the kinetics favor O-deprotonation over C5-deprotonation.

  • Stirring: Stir for 15 mins at 0°C. Evolution of

    
     gas should cease.
    
  • Electrophile: Add the alkyl halide dropwise.

  • Warm-up: Allow to warm to RT only if necessary . Do not heat above 40°C.

  • Quench: Quench with saturated

    
     (mildly acidic) rather than water/OH- to prevent post-reaction hydrolysis.
    
Base Selection Decision Tree

Use this logic flow to select the appropriate base for your transformation.

BaseSelection Start Reaction Type? Type1 O-Alkylation / Protection Start->Type1 Type2 Cross-Coupling (Suzuki/Heck) Start->Type2 Q1 Electrophile Reactivity? Type1->Q1 Q2 Temperature Required? Type2->Q2 HighReac High (e.g., MeI, BnBr) Q1->HighReac LowReac Low (e.g., hindered halides) Q1->LowReac Sol1 Use Ag2O or Cs2CO3 (RT, DMF) Safest Option HighReac->Sol1 Sol2 Use NaH (0°C, THF) Monitor Strictly LowReac->Sol2 HighTemp > 80°C Q2->HighTemp LowTemp < 60°C Q2->LowTemp Sol3 Use CsF or K3PO4 Avoid Hydroxides HighTemp->Sol3 Sol4 Standard Na2CO3 is acceptable LowTemp->Sol4

Figure 2: Strategic selection of bases minimizes the risk of C5-attack and ring cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH to saponify an ester on the isoxazole ring? A: Proceed with extreme caution. While 3-substituted isoxazoles are more stable than unsubstituted ones, hot aqueous hydroxide can still open the ring [1]. Recommendation: Use LiOH in THF/Water at 0°C or consider using trimethyltin hydroxide (


) for a neutral hydrolysis if the substrate is valuable.

Q: Why does my reaction turn black when I use NaH? A: This is a classic sign of "runaway" deprotonation. If the NaH quality is poor or if the reaction warms up, NaH can deprotonate the C5-H (


) [2]. The resulting anion is unstable and fragments. Fix:  Ensure the reaction is kept at 0°C and use fresh, high-quality NaH.

Q: Is the isoxazole ring stable to reductive amination conditions (NaBH4)? A: Generally, yes. The isoxazole N-O bond is susceptible to hydrogenolysis (


), but borohydrides are usually safe provided the pH is not strongly basic. However, avoid strong Lewis acids which might coordinate to the ring nitrogen and activate it for ring opening [3].
References
  • Wakefield, B. J., & Wright, D. J. (1979).[1] Advances in Heterocyclic Chemistry: Isoxazole Chemistry. Academic Press. (Foundational text on base-induced ring scission of 3-unsubstituted vs substituted isoxazoles).

  • BenchChem Technical Guide. (2025). The Isoxazole Ring System: Fundamental Reactivity.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Discusses the N-O bond weakness and cleavage protocols).
  • PubChem Compound Summary. (2025). Isoxazole Properties and pKa Data.

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Detailed mechanisms of BIRC - Base Induced Ring Cleavage).

Sources

removing regioisomeric impurities from 4-substituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis & Purification

A Guide to Overcoming Regioisomeric Impurities in 4-Substituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet formidable challenge of regioisomeric impurities in the synthesis of 4-substituted isoxazoles. The formation of positional isomers can complicate reaction work-ups, compromise biological assay results, and create significant hurdles in scaling up promising compounds.

This document provides in-depth, field-proven insights and practical troubleshooting strategies to help you diagnose, separate, and ultimately control these challenging impurities.

Frequently Asked Questions (FAQs)

Q1: Why are regioisomers such a common problem in isoxazole synthesis?

The formation of regioisomeric mixtures is a frequent challenge, particularly in two of the most common synthetic routes to isoxazoles: the Claisen isoxazole synthesis and 1,3-dipolar cycloadditions.[1][2][3]

  • Claisen Isoxazole Synthesis : This method involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[2][3] Hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen), and the unsymmetrical dicarbonyl has two distinct electrophilic carbonyl carbons. The initial condensation can occur at either carbonyl group, leading to two different intermediates that cyclize to form a mixture of regioisomers.

  • 1,3-Dipolar Cycloaddition : This powerful [3+2] cycloaddition involves a nitrile oxide and an unsymmetrical alkyne.[1] The orientation of the dipole (nitrile oxide) as it adds across the dipolarophile (alkyne) is governed by a delicate balance of steric and electronic factors.[1] Subtle changes in the substituents on either component can shift this balance, resulting in poor regioselectivity and the formation of both 3,4- and 3,5-disubstituted isoxazoles when a 4-substituted product is desired from a terminal alkyne.

Q2: How can I reliably detect and quantify the ratio of my regioisomers?

Accurate detection and quantification are critical first steps. A multi-technique approach is often necessary for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is often the first line of analysis. The chemical shift of the isoxazole C-H proton (at position 5 or 3) is highly sensitive to its electronic environment. Comparing the integration of these distinct protons provides a direct measure of the isomeric ratio. For complex spectra, 2D NMR techniques like HSQC and HMBC can be invaluable for assigning structures.[4]

  • Chromatographic Techniques :

    • Gas Chromatography (GC) : For volatile and thermally stable isoxazoles, GC with a Flame Ionization Detector (FID) is an excellent tool for quantification.[5] Developing a method that provides baseline separation of the isomers is key.[6]

    • High-Performance Liquid Chromatography (HPLC) : HPLC is the most versatile method. A good starting point is a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient. Diode-Array Detection (DAD) can confirm peak purity and identity by comparing UV spectra.

  • Mass Spectrometry (MS) : While regioisomers have the same mass and often similar fragmentation patterns, coupling MS with a chromatographic inlet (LC-MS or GC-MS) is the standard for impurity profiling in pharmaceutical development.[7][8]

Q3: Can I prevent the formation of regioisomers in the first place?

Yes, optimizing the reaction is the most elegant solution. Regiochemical control can often be achieved by carefully modifying reaction conditions.[2][3]

  • For Claisen Synthesis :

    • pH Control : Adjusting the pH can favor the formation of one isomer over the other by altering the reactivity of the dicarbonyl compound. Acidic conditions often provide different selectivity compared to basic conditions.[1]

    • Use of Precursors : Employing β-enamino diketones as precursors can provide much better control over the regioselectivity of the cyclization with hydroxylamine.[2][3]

  • For 1,3-Dipolar Cycloadditions :

    • Catalysis : The use of catalysts, such as copper(I) for reactions with terminal alkynes, can strongly direct the regioselectivity to favor the 3,5-disubstituted product.[9][10]

    • Solvent Polarity : The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the final isomer ratio.[1]

Troubleshooting Guide: Separating Isoxazole Regioisomers

This section addresses the common scenario where a reaction has produced an inseparable mixture of regioisomers.

Problem: My TLC shows two (or more) spots with very similar Rf values. Standard column chromatography is failing.

This is the most common challenge. The similar polarity of regioisomers makes them difficult to separate. Here is a systematic approach to developing a successful separation method.

G start Mixture of Regioisomers (Close spots on TLC) chrom Optimize Column Chromatography start->chrom solvent Screen Solvent Systems (Hexane/EtOAc, DCM/MeOH, Toluene/EtOAc) chrom->solvent Is separation improving? modifier Add Modifiers (0.1% Et3N or AcOH) solvent->modifier No stationary Change Stationary Phase (Alumina, C18 Reverse Phase) modifier->stationary No success Pure Isomer Obtained stationary->success Yes fail Separation Still Fails stationary->fail No crystallize Attempt Crystallization crystallize->success If solid crystallize->fail Remains oil or co-crystallizes hplc Advanced Chromatography prep_hplc Preparative HPLC hplc->prep_hplc sfc Supercritical Fluid Chromatography (SFC) hplc->sfc prep_hplc->success sfc->success derivatize Chemical Derivatization derivatize->success fail->crystallize fail->hplc fail->derivatize

Caption: Decision tree for troubleshooting regioisomer separation.

Solution 1: Systematic Optimization of Column Chromatography

Before moving to more complex techniques, exhaust all possibilities with standard flash chromatography.[1]

  • Step 1: Solvent System Screening. Systematically screen different binary and even ternary solvent systems using TLC. Don't just rely on Hexane/Ethyl Acetate. Explore systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.

  • Step 2: Add a Modifier. If the isomers have basic (e.g., pyridine) or acidic (e.g., carboxylic acid) functional groups, their interaction with silica gel can be inconsistent, leading to tailing and poor separation. Adding a small amount of a modifier to your eluent can dramatically improve peak shape.

    • For basic compounds, add 0.1-1% triethylamine (Et₃N).

    • For acidic compounds, add 0.1-1% acetic acid (AcOH).

  • Step 3: Change the Stationary Phase. If silica gel fails, other stationary phases offer different separation mechanisms.[1]

    • Alumina (Basic, Neutral, or Acidic): Alumina has different surface chemistry than silica and can be highly effective. Choose the grade based on the stability of your compound.

    • Reverse-Phase Silica (C18): Here, separation is based on hydrophobicity. You will use polar mobile phases like water/acetonitrile. This is often very effective for separating isomers with different lipophilic profiles.

Solution 2: Recrystallization

If your desired product is a solid, crystallization can be an exceptionally powerful and scalable purification technique.[1][11]

  • Rationale: Even isomers with very similar polarities can have significantly different crystal packing energies. This difference can be exploited to selectively crystallize one isomer out of a concentrated solution, leaving the other in the mother liquor.

  • Screening: The key is finding the right solvent or solvent system. Screen a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) and binary mixtures. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at reflux.

Solution 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For difficult separations or when only a small amount of pure material is needed, preparative HPLC is often the most reliable solution.[1] It offers much higher resolving power than flash chromatography.

  • When to Use: Use Prep HPLC when you have achieved partial but incomplete separation on analytical HPLC. The analytical method can be directly scaled up.

  • Considerations: While effective, it is a lower-throughput, solvent-intensive technique best suited for small to medium scales (mg to grams).

Solution 4: Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses supercritical CO₂ as the main mobile phase. It is particularly adept at separating chiral and achiral isomers.[12][13]

  • Advantages: SFC often provides faster separations and uses less organic solvent than HPLC. It can resolve isomers that are inseparable by other means.[1][12]

  • Availability: This is a specialized technique that may not be available in all labs but is a standard tool in pharmaceutical development.

Solution 5: Chemical Derivatization

In some challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has very different physical properties (e.g., polarity, crystallinity), making it easy to separate.[1] The protecting group or derivative can then be removed to yield the pure, desired isomer.[1] This is a multi-step but sometimes necessary strategy.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol outlines a systematic approach to separating a regioisomeric mixture (e.g., Isomer A and Isomer B) that shows poor separation in a standard Hexane/EtOAc system.

  • Analytical Phase (TLC Screening):

    • Prepare stock solutions of your crude mixture.

    • Spot the mixture on at least three different TLC plates (e.g., silica, alumina, C18).

    • Develop the plates in a range of solvent systems. See the table below for suggestions.

    • Identify the system that provides the largest difference in Rf (ΔRf) between Isomer A and Isomer B. A ΔRf > 0.1 is a good indicator for successful column separation.

  • Column Preparation:

    • Choose the stationary phase that gave the best TLC separation.

    • Dry pack the column with the selected stationary phase.

    • Condition the column by flushing with at least 5 column volumes (CV) of the initial, low-polarity eluent.

  • Loading and Elution:

    • Adsorb the crude mixture onto a small amount of silica gel ("dry loading"). This generally gives better resolution than loading in a solution.

    • Place the dried silica plug at the top of the column bed.

    • Begin elution with a solvent composition slightly less polar than the one that gave an Rf of ~0.3 for your target isomer on TLC.

    • Run a shallow gradient (e.g., 5% to 20% polar solvent over 20 CV) or run the column isocratically if the separation is sufficient.

    • Collect small fractions and analyze by TLC to identify the pure fractions containing each isomer.

Stationary PhaseEluent System ExamplesModifier (If Needed)Rationale & Use Case
Silica Gel Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone0.1% Et₃N or AcOHStandard starting point. Modifiers improve peak shape for basic/acidic compounds.
Alumina Hexane/Dichloromethane, Diethyl EtherNoneGood for compounds sensitive to the acidic nature of silica. Offers different selectivity.
C18 (Reverse) Acetonitrile/Water, Methanol/Water0.1% TFA or Formic AcidSeparates based on hydrophobicity. Excellent for isomers with different alkyl or aryl groups.
Protocol 2: Purification via Recrystallization
  • Solvent Screening:

    • Place ~20 mg of the crude isomeric mixture into several small test tubes.

    • Add a different solvent (e.g., EtOH, IPA, MeCN, EtOAc) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will require more than 0.5 mL but less than 2 mL.

    • If the solid is too soluble at room temperature, try a less polar solvent or a binary mixture (e.g., EtOAc/Hexane).

  • Recrystallization Procedure:

    • Dissolve the crude mixture in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a -20°C freezer.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Purity Analysis:

    • Analyze the collected crystals and the mother liquor separately by HPLC or NMR to determine the isomeric ratio. A successful recrystallization will enrich one isomer in the solid phase and the other in the liquid phase.

    • A second recrystallization of the enriched solid may be necessary to achieve >99% purity.

References

  • BenchChem. (2025).
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Sokolov, S.D., et al. (1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Zhurnal Analiticheskoi Khimii. [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Advances. [Link]

  • OUCI. (n.d.). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]

  • BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem Technical Support.
  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Bao, H. Y., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. [Link]

  • Bao, H. Y., et al. (2007). The synthesis of highly substituted isoxazoles by electrophilic cyclization: an efficient synthesis of valdecoxib. The Journal of Organic Chemistry. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Liu, K., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Sharma, N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]

  • Beg, S., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography. [Link]

  • St. John, P., et al. (2018). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. [Link]

  • The Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar. [Link]

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Reddy, K. R., et al. (2025). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Isopropyl vs. 4-tert-Butylisoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 4-Isopropylisoxazole vs. 4-tert-Butylisoxazole Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the choice between a 4-isopropyl and a 4-tert-butyl substituent on an isoxazole ring is rarely arbitrary. It represents a critical decision point between metabolic liability and steric bulk . While both groups exert positive inductive (+I) effects, their chemical reactivity profiles diverge sharply under radical and basic conditions.

This guide provides an in-depth technical comparison of these two motifs, focusing on their behavior in electrophilic substitution, metalation (C-5 functionalization), and metabolic stability.

Structural & Electronic Properties

The fundamental difference lies in the substitution at the


-carbon relative to the isoxazole ring.
Property4-Isopropylisoxazole4-tert-Butylisoxazole
Structure Secondary alkyl (

)
Tertiary alkyl (

)

-Proton
Present (Benzylic-like)Absent
Steric Bulk (A-value) ~2.15 kcal/mol>4.5 kcal/mol (Massive)
Electronic Effect Moderate +I DonorStrong +I Donor
Lipophilicity Moderate increase in LogPSignificant increase in LogP

Key Insight: The presence of the


-proton in the isopropyl variant opens a gateway for radical chemistry and metabolic oxidation that is structurally closed in the tert-butyl variant. Conversely, the tert-butyl group acts as a "steric anchor," severely hindering reagents approaching the adjacent C-3 and C-5 positions.
Chemical Reactivity Profile
A. Radical Substitution (Wohl-Ziegler Reaction)

The most distinct chemical difference is observed under radical conditions (e.g., reaction with N-Bromosuccinimide).

  • 4-Isopropylisoxazole: The methine proton at the isopropyl group is "benzylic-like," stabilized by the aromatic isoxazole ring. Treatment with NBS/AIBN results in radical abstraction of this proton, leading to

    
    -bromination. This allows for further derivatization but also signals potential metabolic instability.
    
  • 4-tert-Butylisoxazole: Lacking an

    
    -proton, this compound is inert  to standard Wohl-Ziegler conditions. It resists radical abstraction, making it chemically robust but difficult to functionalize at the alkyl chain.
    
B. C-5 Lithiation (Functionalization)

Isoxazoles are commonly functionalized at the C-5 position via deprotonation with strong bases (e.g.,


-BuLi) followed by electrophilic trapping.
  • 4-Isopropylisoxazole:

    • Reactivity: High. The C-5 proton is the most acidic site (

      
      ).
      
    • Risk: Competitive deprotonation at the isopropyl

      
      -position is possible but kinetically slower than C-5 lithiation due to the higher acidity of the heteroaromatic proton.
      
  • 4-tert-Butylisoxazole:

    • Reactivity: Reduced Kinetic Rates. While the C-5 proton remains acidic, the massive tert-butyl group at C-4 creates a "steric cone" that shields the C-5 position.

    • Implication: Lithiation requires longer reaction times or higher temperatures (within stability limits, typically -78°C to -40°C) to achieve full conversion. Trapping with large electrophiles (e.g., substituted benzaldehydes) may suffer from low yields due to steric clash in the transition state.

Medicinal Chemistry Implications[1][2][3]
Metabolic Stability (The "Methyl Walk")

In drug discovery, replacing an isopropyl group with a tert-butyl group is a classic strategy to block CYP450-mediated oxidation.

  • Isopropyl Liability: CYP450 enzymes rapidly hydroxylate the

    
    -methine carbon (tertiary alcohol formation), leading to rapid clearance or dealkylation.
    
  • tert-Butyl Shield: The quaternary carbon blocks direct oxidation. Metabolism is forced to the terminal methyl groups (forming

    
    ), which is a significantly slower process.
    
Pathway Visualization

The following diagram illustrates the divergent fates of these two molecules under metabolic and chemical stress.

ReactivityComparison IsoP 4-Isopropylisoxazole NBS NBS / Radical Initiator IsoP->NBS CYP CYP450 Metabolism IsoP->CYP BuLi n-BuLi / Electrophile IsoP->BuLi tBu 4-tert-Butylisoxazole tBu->NBS tBu->CYP tBu->BuLi Bromide α-Bromo Derivative (Reactive Intermediate) NBS->Bromide H-Abstraction Inert No Reaction (Chemically Stable) NBS->Inert Blocked Hydroxy Tertiary Alcohol (Rapid Clearance) CYP->Hydroxy Fast Oxidation SlowMet Primary Alcohol (Slow Clearance) CYP->SlowMet Slow Oxidation C5_Func C-5 Functionalized Product BuLi->C5_Func Fast Kinetics Steric Sterically Hindered C-5 Product BuLi->Steric Slow Kinetics Steric Clash

Caption: Divergent reactivity pathways. Note the "Blocked" radical pathway and "Slow" metabolic/lithiation pathways for the tert-butyl variant.

Experimental Protocols
Protocol A: Comparative C-5 Lithiation

Objective: To assess the steric impact of the C-4 substituent on C-5 functionalization efficiency.

Reagents:

  • Substrate (1.0 eq)[1]

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Electrophile: Benzaldehyde (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add 4-alkylisoxazole (1.0 mmol) and THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical: Isoxazole ring fragmentation (ring opening to nitrile enolates) can occur at temperatures > -40°C.

  • Deprotonation: Add

    
    -BuLi dropwise over 5 minutes.
    
    • Observation Point: For 4-isopropyl, the solution typically turns yellow. For 4-tert-butyl, color change may be fainter or slower.

    • Incubation: Stir at -78°C for 30 minutes (Isopropyl) vs 60 minutes (tert-Butyl). The extended time is required for the bulky substrate to overcome the kinetic barrier of deprotonation.

  • Trapping: Add benzaldehyde (neat) dropwise.

  • Workup: Quench with sat.

    
     at -78°C, then warm to room temperature. Extract with EtOAc.
    
  • Analysis: Analyze crude ratio via

    
    -NMR. Expect >90% conversion for isopropyl, while tert-butyl may show 70-80% conversion or require longer incubation.
    
Protocol B: Radical Bromination (Isopropyl Specific)

Objective: Functionalization of the isopropyl side chain.

Reagents:

  • 4-Isopropylisoxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (0.1 eq)

  • Solvent:

    
     or Benzene (Caution: Carcinogenic) or Trifluorotoluene (Green alternative).
    

Methodology:

  • Dissolve substrate in solvent (0.2 M).

  • Add Recrystallized NBS and AIBN.

  • Heat to reflux for 2-4 hours.

  • Monitoring: Monitor disappearance of the benzylic proton signal (septet) via NMR.

  • Filtration: Cool to 0°C, filter off succinimide byproduct.

  • Result: The 4-(1-bromo-1-methylethyl)isoxazole is unstable; use immediately for nucleophilic substitution.

References
  • Isoxazole Lithiation & Ring Stability

    • Gribble, G. W., & Joule, J. A. (Eds.).[2][3][4][5] (2010).[4] Progress in Heterocyclic Chemistry. (General reference for C-5 lithiation trends).

    • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles.[2] Current Opinion in Drug Discovery & Development. Link

  • Metabolic Stability of tert-Butyl Groups

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Discusses t-butyl vs isopropyl metabolic liabilities). Link

  • Synthesis of 4-tert-Butylisoxazoles

    • Chimni, S. S., et al. (2013). Organocatalytic asymmetric synthesis of isoxazol-5(4H)-ones. (Provides context on bulky isoxazole synthesis). Link

  • Bioactivation of Isoxazoles

    • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design. Chemical Research in Toxicology. (Highlights the risks of ring opening and metabolic activation). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol, a chemical compound utilized in various research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is predicated on a thorough hazard assessment of its constituent functional groups—the oxazole ring, the isopropyl group, and the methanol moiety—and aligns with established best practices for laboratory chemical waste management. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of this compound suggests a hazard profile influenced by its components. Oxazole derivatives are noted for their diverse pharmacological activities and should be handled with care.[1][2] The presence of the methanol group indicates potential toxicity, as methanol is toxic if inhaled, ingested, or absorbed through the skin, and can cause blindness or be fatal.[3][4][5] The isopropyl group, while generally less toxic, contributes to the compound's flammability.

Due to these potential hazards, this compound should be treated as a hazardous substance. The following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or laminate). A double layer of nitrile gloves is not sufficient. Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[6] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.
II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[6]

  • Restrict Access: Prevent entry into the contaminated area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to confine the spill to a small area.[6][7]

  • Neutralize (if applicable): Due to the unknown reactivity of this specific compound, neutralization is not recommended without further data.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[7]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[8]

III. Waste Disposal Procedures

Proper disposal of this compound is critical to ensure the safety of personnel and to protect the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

Waste Characterization and Segregation:

Based on its functional groups, waste containing this compound should be classified as flammable organic waste and potentially toxic waste .

  • Waste Segregation: This waste stream must be segregated from other chemical waste to prevent incompatible reactions. Specifically, keep it separate from:

    • Acids and bases[10]

    • Oxidizing agents[10][11]

    • Aqueous solutions

Waste Collection and Labeling:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap.[10][12] The original container may be used if it is in good condition.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[8][10]

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][13] The container must be kept closed except when adding waste.[8]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated collect Collect in a designated, chemically compatible container start->collect label_waste Label container with: 'Hazardous Waste' Full Chemical Name Concentration & Volume collect->label_waste store Store in a designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from incompatible wastes (acids, bases, oxidizers) store->segregate pickup Arrange for waste pickup by Environmental Health & Safety (EHS) segregate->pickup transport EHS transports to a licensed Hazardous Waste Disposal Facility pickup->transport end Final Disposal via Incineration or other approved method transport->end

Caption: Disposal workflow for this compound waste.

Empty Container Disposal:

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[14]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[14]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[14]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container may be disposed of in the regular laboratory glass or solid waste stream, as per your institution's guidelines.[8][14]

IV. Regulatory Compliance

All procedures for the handling and disposal of this compound must comply with federal, state, and local regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][15][16] It is imperative to consult your institution's Chemical Hygiene Plan (CHP) for specific protocols.[17]

V. Conclusion

The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Methanol MSDS. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Methanol - SAFETY DATA SHEET. (2009, April 27).
  • Methanol Safety Data Sheet. (n.d.).
  • Methanol - Standard Operating Procedure. (2012, December 14).
  • Chemical Waste Management Guide. (n.d.). Retrieved from a generic chemical waste management guide.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC. Retrieved from [Link]

  • Methanol Safety Data Sheet Section 1. (n.d.). Proman. Retrieved from [Link]

  • Safety Data Sheet: Methanol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). PubMed. Retrieved from [Link]

  • Isopropyl alcohol. (2022, October 11). Zaera Research Group. Retrieved from [Link]

  • METHANOL SAFE HANDLING MANUAL. (n.d.).

Sources

Personal protective equipment for handling [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2413870-74-1 | Formula: C₇H₁₁NO₂ | MW: 141.17 g/mol [1]

Executive Safety Summary

Immediate Action Required: Treat [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol as a Hazardous Research Chemical . Current GHS classification identifies it as Harmful if swallowed (H302) and an Irritant to skin, eyes, and respiratory system (H315, H319, H335) .

  • Primary Engineering Control: All handling of the neat substance must occur inside a certified chemical fume hood.

  • Critical PPE: Nitrile gloves (minimum 0.11 mm), chemical splash goggles, and a flame-resistant lab coat.

  • In Case of Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.[2]

    • Eyes: Rinse cautiously with water for 15 minutes; remove contact lenses.[3]

    • Ingestion:[2][3][4][5][6] Rinse mouth.[2][6][7] Do NOT induce vomiting. Seek medical attention immediately.

Risk Assessment & PPE Selection Logic

As a Senior Application Scientist, I prioritize the Precautionary Principle . While H302 indicates moderate oral toxicity, the isoxazole pharmacophore is biologically active. The hydroxymethyl group increases solubility in polar organic solvents, facilitating dermal absorption.

PPE Matrix: Task-Based Protection

The following matrix synthesizes barrier protection with operational reality.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (Inner: 4 mil/0.10mm, Outer: 5-8 mil)Permeation Resistance: Isoxazole derivatives are organic-soluble.[1] Double gloving creates a sacrificial outer layer against solvent vehicles (e.g., DCM, MeOH) while the inner layer protects against the compound itself.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate/Vapor Defense: H319 (Serious Eye Irritation) necessitates sealed protection.[1] Safety glasses allow vapor entry from the side, which is insufficient for volatile irritants (H335).
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorEngineering Control: H335 (Respiratory Irritation) means the compound sublimes or creates dust. The hood prevents inhalation.[6] Respirators are only for spill cleanup outside the hood.
Body Cotton/Poly Lab Coat (Snap closures)Dermal Shield: Prevents accumulation of dust/droplets on street clothes. Snap closures allow rapid removal in case of gross contamination.

Operational Protocols: A Self-Validating System

Phase A: Reception & Storage

Objective: Maintain chemical integrity and prevent degradation products (which may have unknown toxicity).

  • Inspection: Upon receipt, inspect the septum/cap under a fume hood. If the bottle is warm or pressurized, vent carefully.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The primary alcohol moiety is susceptible to oxidation; the isoxazole ring is generally stable but can degrade under strong light.

  • Validation: Check the container weekly for crystal formation on the cap (sign of sublimation/leakage).

Phase B: Weighing & Transfer (The Critical Step)

Risk: Highest potential for dust generation and inhalation (H335).

  • Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (wearing an N95).

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.

  • Transfer: Dissolve the compound in the reaction solvent (e.g., DCM, THF) immediately after weighing to immobilize dust.

  • Self-Validation: Wipe the balance area with a solvent-dampened Kimwipe after use.[1] If the wipe shows residue, your transfer technique requires improvement.

Phase C: Reaction Setup

Risk: Exothermic runaway or solvent splash.

  • Solvent Choice: The compound is soluble in Methanol, DCM, and DMSO.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, Jones Reagent) which will attack the hydroxymethyl group, potentially generating unstable carboxylic acids or aldehydes.

Waste Disposal & Decontamination

Disposal Principle: Segregate based on the "Cradle-to-Grave" tracking system.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, DMSO)

      
      Non-Halogenated Organic Waste .
      
    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
  • Decontamination: Clean surfaces with 10% soap solution followed by 70% Isopropanol. The soap solubilizes the organic residue; the alcohol sanitizes and removes streaks.

Visualizations

Figure 1: PPE Decision Logic & Hierarchy of Controls

This diagram illustrates the decision-making process for selecting protection based on the specific handling state of the chemical.

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution DustRisk Risk: Dust Inhalation (H335) Solid->DustRisk SplashRisk Risk: Dermal Absorption/Splash Solution->SplashRisk Hood Engineering: Fume Hood REQUIRED DustRisk->Hood Primary Barrier Gloves1 PPE: Nitrile Gloves (Double) DustRisk->Gloves1 Eyes PPE: Splash Goggles DustRisk->Eyes Secondary SplashRisk->Hood SplashRisk->Gloves1 Incidental Contact Gloves2 PPE: Laminate/Barrier Gloves (If solvent is penetrating) SplashRisk->Gloves2 High Volume SplashRisk->Eyes

Caption: Decision tree linking physical state and GHS hazards to mandatory engineering controls and PPE.

Figure 2: Safe Handling Workflow

A step-by-step flow ensuring containment from storage to disposal.[1]

Workflow Storage 1. Cold Storage (2-8°C, Inert Gas) Check 2. Integrity Check (Crystals/Pressure?) Storage->Check Weigh 3. Weighing (Inside Hood, Anti-static boat) Check->Weigh Pass Waste 6. Disposal (Segregated Streams) Check->Waste Fail (Degraded) Dissolve 4. Solubilization (Immediate dissolution to trap dust) Weigh->Dissolve React 5. Reaction (Avoid Strong Oxidizers) Dissolve->React React->Waste

Caption: Operational workflow emphasizing the "Check" phase to prevent using degraded material.

References

  • Fluorochem. (2024). Safety Data Sheet: (4-Isopropylisoxazol-3-yl)methanol. Retrieved from (Search CAS: 2413870-74-1).[1][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155523674, this compound. Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance. Retrieved from .[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.